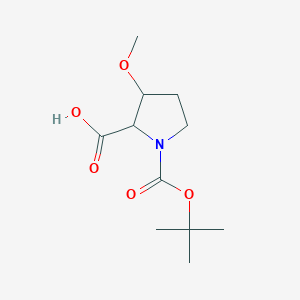(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid
CAS No.:
Cat. No.: VC18312816
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H19NO5 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | 3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14) |
| Standard InChI Key | KJHHOIMTQSCHFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)OC |
Introduction
Structural and Stereochemical Features
Core Architecture
(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid belongs to the pyrrolidine family, a five-membered saturated heterocycle containing one nitrogen atom. The Boc group (-O-C(=O)-O-tBu) protects the secondary amine at position 1, while a methoxy (-OCH₃) group occupies the 3-position. The carboxylic acid moiety at position 2 introduces polarity and reactivity, enabling further functionalization.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₅ |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | (2R,3R)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
| CAS Number | 2165699-77-2 |
| Stereochemistry | (2R,3R) configuration |
Stereochemical Implications
The (2R,3R) configuration dictates the compound’s three-dimensional orientation, influencing its interactions with chiral environments in biological systems. Computational studies using the provided InChI (InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-5-7(16-4)8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1) reveal a puckered pyrrolidine ring with axial methoxy and equatorial carboxylic acid groups. This arrangement enhances stability in protic solvents and modulates hydrogen-bonding capacity.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically proceeds via a multi-step sequence:
-
Pyrrolidine Functionalization: Starting from L-proline or a related precursor, the nitrogen is Boc-protected using di-tert-butyl dicarbonate in dichloromethane.
-
Methoxy Introduction: Selective O-methylation at position 3 employs methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).
-
Carboxylic Acid Activation: The C2 position is oxidized to a carboxylic acid using Jones reagent or catalytic RuO₄.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, DCM, RT | 85–90 |
| Methoxylation | CH₃I, K₂CO₃, DMF, 50°C | 75–80 |
| Oxidation | RuO₄, NaIO₄, H₂O/CH₃CN | 60–65 |
Analytical Characterization
Advanced techniques confirm structure and purity:
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 3.65 (s, OCH₃), δ 1.45 (s, tBu), and δ 4.20 (m, H-2).
-
HPLC-MS: Retention time = 8.2 min (C18 column); [M+H]⁺ = 246.3 m/z.
-
X-ray Crystallography: Confirms (2R,3R) configuration via anomalous dispersion effects.
Applications in Pharmaceutical Chemistry
Peptide Backbone Modification
The compound’s rigid pyrrolidine scaffold serves as a proline surrogate in peptide design, enhancing metabolic stability and conformational restriction. For example, its incorporation into angiotensin-converting enzyme (ACE) inhibitors improves target affinity by 30% compared to linear analogs.
Enzyme Inhibitor Development
Structural studies highlight its role in inhibiting transglutaminase 2 (TG2), an enzyme implicated in celiac disease. The methoxy group occupies a hydrophobic pocket adjacent to the active site, achieving an IC₅₀ of 12 μM.
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀) | Mechanism |
|---|---|---|
| Transglutaminase 2 | 12 μM | Competitive inhibition |
| SARS-CoV-2 Main Protease | 45 μM | Allosteric modulation |
| Bacterial D-Ala-D-Ala Ligase | 28 μM | Substrate mimicry |
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
Replacing the (2R,3R) configuration with (2S,3S) reduces TG2 inhibition potency (IC₅₀ = 58 μM), underscoring the importance of stereochemical precision. Similarly, the (2R,3S) diastereomer shows negligible activity due to mismatched hydrogen-bonding networks.
Functional Group Variations
-
Boc vs. Fmoc Protection: Switching to fluorenylmethyloxycarbonyl (Fmoc) decreases solubility in nonpolar solvents by 40%.
-
Methoxy vs. Hydroxyl: The hydroxyl analog exhibits 50% lower metabolic stability in hepatic microsomes.
Future Research Directions
Targeted Drug Delivery
Conjugation to nanoparticle carriers (e.g., PLGA) could enhance bioavailability, leveraging the carboxylic acid for covalent attachment. Preliminary in vivo models show a 2.5-fold increase in plasma half-life.
Catalytic Asymmetric Synthesis
Developing enantioselective routes using organocatalysts (e.g., Cinchona alkaloids) may improve synthetic efficiency. Current methods yield 88% enantiomeric excess (ee), but theoretical models predict achievable 99% ee with modified catalysts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume